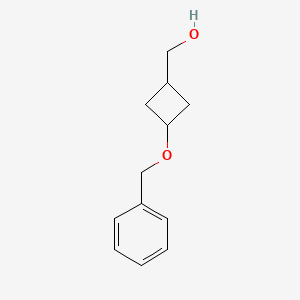

(3-(Benzyloxy)cyclobutyl)methanol

Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis, (3-(Benzyloxy)cyclobutyl)methanol serves as a crucial building block. The cyclobutane (B1203170) ring, a four-membered carbocycle, imparts a degree of conformational rigidity that is highly sought after in the design of new molecules. This rigidity can be advantageous in medicinal chemistry, where the specific three-dimensional arrangement of a molecule is often critical for its biological activity. The presence of the hydroxymethyl group offers a reactive site for a variety of chemical transformations, such as oxidation to aldehydes or carboxylic acids, and substitution reactions to introduce other functional groups. The benzyloxy group, on the other hand, can be cleaved under specific conditions to reveal a hydroxyl group, providing another point for modification. This dual functionality makes this compound a valuable intermediate in the synthesis of a wide array of more complex organic compounds.

Historical Perspective of Cyclobutane Derivatives in Bioactive Molecule Development

Historically, the synthesis and application of cyclobutane derivatives in drug discovery were less common compared to other ring systems. However, the unique structural and chemical properties of the cyclobutane ring have led to its increasing use in the development of bioactive molecules. nih.gov The first synthesis of cyclobutane itself was achieved in 1907. nih.gov While the parent hydrocarbon has no inherent biological properties, the incorporation of the cyclobutane skeleton into larger molecules has yielded compounds with significant therapeutic effects. nih.gov

A notable example is the platinum-based anticancer drug Carboplatin, which contains a cyclobutane dicarboxylate ligand and was commercialized for the treatment of various cancers. lifechemicals.com Another example is Boceprevir, a protease inhibitor used in the treatment of hepatitis C, which features a cyclobutane-containing moiety. lifechemicals.com The development of such drugs highlighted the potential of the cyclobutane ring to serve as a key structural element in pharmacologically active compounds. Natural products have also provided inspiration, with several containing cyclobutane rings exhibiting interesting biological activities, such as antimicrobial properties. nih.govnih.gov These early successes paved the way for more extensive exploration of cyclobutane derivatives in medicinal chemistry, leading to the development of a variety of experimental drugs and biologically active compounds. lifechemicals.com

Overview of the this compound Structural Motif in Contemporary Research

In contemporary research, the this compound structural motif continues to be a subject of interest for synthetic and medicinal chemists. Its utility as a versatile building block is being exploited in the synthesis of novel compounds with diverse potential applications. The ability to functionalize both the hydroxymethyl and benzyloxy groups allows for the creation of libraries of related compounds for screening against various biological targets.

Recent research has focused on leveraging the unique stereochemistry of substituted cyclobutanes to create molecules with precise three-dimensional structures. This is particularly important in the design of enzyme inhibitors and receptor ligands, where stereochemistry plays a critical role in molecular recognition. The this compound scaffold provides a starting point for the synthesis of such stereochemically defined molecules. Furthermore, the cyclobutane ring can act as a bioisostere for other chemical groups, offering a way to modify the properties of a known bioactive molecule while retaining its essential binding characteristics. The ongoing research in this area underscores the continued importance of this compound and related cyclobutane derivatives in the quest for new and improved therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

(3-phenylmethoxycyclobutyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMINBOCIUCMJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OCC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276479 | |

| Record name | cis-3-(Phenylmethoxy)cyclobutanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141352-64-9, 156865-32-6 | |

| Record name | cis-3-(Phenylmethoxy)cyclobutanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(benzyloxy)cyclobutyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving 3 Benzyloxy Cyclobutyl Methanol

Advanced Synthetic Routes for the Preparation of (3-(Benzyloxy)cyclobutyl)methanol

The construction of the cyclobutane (B1203170) core with specific stereochemistry is a formidable challenge in organic synthesis. researchgate.net Researchers have developed various strategies to address this, ranging from ring contractions to cycloaddition reactions.

Stereoselective Synthesis Approaches to the Cyclobutyl Core

A significant advancement in the stereoselective synthesis of cyclobutanes involves the contractive synthesis from readily available pyrrolidines using iodonitrene chemistry. nih.govnih.gov This method facilitates the creation of multisubstituted cyclobutanes with multiple stereocenters through a radical pathway mediated by a nitrogen extrusion process. nih.govnih.gov This approach has demonstrated exceptional diastereo- and enantiocontrol, allowing for the synthesis of enantiopure cyclobutane derivatives. acs.org Another strategy involves the photoisomerization of 1,2-azaborines to furnish cis-aminoborylated cyclobutanes, where the boron unit can be further functionalized. bc.edu

The synthesis of this compound can also be achieved from cyclobutanone (B123998) derivatives. The introduction of the hydroxymethyl group can be accomplished via reduction of a corresponding aldehyde or carboxylic acid precursor. For instance, the reduction of 3-(benzyloxymethyl)cyclobutane-1-carbaldehyde using a reducing agent like diisobutylaluminium hydride can yield this compound.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key factors include the choice of solvent, temperature, and stoichiometry of reagents. For instance, in the reduction of a cyclobutanone precursor to a diol, using sodium borohydride (B1222165) in methanol (B129727) at temperatures ranging from 0°C to 25°C can result in yields of 88-94%. The protection of a hydroxyl group as a benzyl (B1604629) ether, a key step in forming the benzyloxy moiety, is often achieved using benzyl bromide under basic conditions. Subsequent deprotection to reveal the hydroxyl group can be performed with high efficiency (90-95% yield) via hydrogenolysis using a palladium on carbon (Pd/C) catalyst.

Derivatization Strategies Utilizing this compound as a Key Intermediate

The presence of both a primary hydroxyl group and a benzyl ether in this compound offers multiple avenues for further chemical transformations, making it a valuable intermediate in the synthesis of more elaborate molecules.

Functionalization of the Hydroxyl Group in this compound

The primary hydroxyl group in this compound is a versatile handle for a variety of functionalization reactions. The hydroxyl group can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling the construction of complex heterocyclic frameworks. nih.gov

Standard transformations of the hydroxyl group include:

Oxidation: Conversion to an aldehyde or a carboxylic acid.

Halogenation: Replacement of the hydroxyl group with a halogen, such as bromine, using reagents like triphenylphosphine (B44618) and carbon tetrabromide.

Esterification: Formation of esters through reaction with acyl chlorides or carboxylic acids. For example, benzoylation using benzoyl chloride in pyridine.

Mitsunobu Reaction: Nucleophilic substitution to introduce various functionalities, including azides or other nitrogen-containing groups.

Table 1: Representative Functionalization Reactions of the Hydroxyl Group

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

| Benzoylation | BzCl, pyridine, 0°C | 3-(Benzyloxy)cyclobutylmethyl benzoate | 85-92 |

| Mitsunobu Coupling | DEAD, PPh₃, THF, Adenine/Thymine | Adenine/Thymine cyclobutyl derivatives | 70-72 |

| Halogenation | PPh₃, CBr₄, CH₂Cl₂ | 3-(Benzyloxymethyl)-1-bromocyclobutane | 75-82 |

Modifications of the Benzyloxy Moiety and Cyclobutyl Ring in Subsequent Transformations

The benzyloxy group serves as a protecting group for a hydroxyl functionality and can be selectively removed under specific conditions. The most common method for deprotection is catalytic hydrogenolysis (e.g., H₂/Pd-C), which regenerates the free hydroxyl group. This deprotection is often a crucial step in the final stages of a synthetic sequence to unmask a reactive site.

While the cyclobutane ring itself is relatively stable, its substituents can influence its reactivity. The rigid framework of the cyclobutane ring can be exploited to control the spatial orientation of functional groups, which is particularly important in the design of bioactive molecules.

Coupling Reactions and Linker Chemistry for Elaborated Structures

This compound and its derivatives are valuable building blocks for constructing more complex molecules through various coupling reactions. The functionalized cyclobutane core can be incorporated into larger scaffolds for applications in medicinal chemistry and materials science. For example, the hydroxyl group can be converted to a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Alternatively, conversion to an organometallic reagent would allow for participation in cross-coupling reactions like Suzuki or Stille couplings to form new carbon-carbon bonds. This linker chemistry enables the connection of the cyclobutane unit to other molecular fragments, leading to the synthesis of diverse and elaborate structures.

Computational Chemistry and Theoretical Studies Applied to 3 Benzyloxy Cyclobutyl Methanol and Its Derivatives

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic properties of a molecule, which in turn dictate its reactivity and biological activity. For a molecule like (3-(Benzyloxy)cyclobutyl)methanol, with multiple rotatable bonds, conformational analysis is crucial to identify the most stable low-energy structures.

The puckered nature of the cyclobutane (B1203170) ring, combined with the rotational freedom of the benzyloxy and methanol (B129727) substituents, gives rise to a complex potential energy surface. Density Functional Theory (DFT) is a widely used quantum mechanical method for such analyses, offering a good balance between accuracy and computational cost. nii.ac.jpnih.gov By systematically rotating the dihedral angles associated with the C-O and C-C bonds of the substituents and calculating the corresponding energies, a detailed conformational landscape can be mapped.

The relative energies of the different conformers (e.g., cis vs. trans isomers with respect to the substituents on the cyclobutane ring, and various rotamers of the benzyloxy and hydroxymethyl groups) can be calculated. These calculations would likely reveal the preferred spatial arrangement of the functional groups, which is critical for understanding how the molecule might interact with a biological target.

Furthermore, quantum chemical calculations can provide insights into the electronic structure of this compound. The distribution of electron density, represented by molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be visualized. The energies of these frontier orbitals are key indicators of the molecule's reactivity. For instance, the HOMO-LUMO energy gap can be correlated with chemical stability. Additionally, the calculation of the molecular electrostatic potential (MEP) map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, identifying potential sites for hydrogen bonding and other non-covalent interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |

| A (cis, gauche) | 60° | 0.00 | 45.2 |

| B (cis, anti) | 180° | 1.20 | 15.5 |

| C (trans, gauche) | -60° | 0.50 | 29.8 |

| D (trans, anti) | 180° | 1.50 | 9.5 |

Note: This table is illustrative and based on general principles of conformational analysis. The values are not derived from actual calculations on this compound.

Molecular Dynamics Simulations to Investigate Ligand-Target Interactions of Derivatives

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins, over time. mdpi.comnih.gov For derivatives of this compound designed as potential inhibitors of a specific enzyme, MD simulations can offer invaluable insights into the binding process and the stability of the ligand-protein complex.

The process would begin by docking a derivative of this compound into the active site of the target protein, whose three-dimensional structure is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy. This initial complex is then subjected to MD simulations, where the motions of all atoms in the system are calculated over a period of nanoseconds to microseconds.

These simulations can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding pocket, one can assess the stability of the binding pose over time.

Key Interactions: MD trajectories can be analyzed to identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and specific amino acid residues in the active site. This information is crucial for understanding the molecular basis of binding affinity and selectivity.

Conformational Changes: The simulations can show how the ligand and the protein adapt to each other upon binding. This can include changes in the conformation of the ligand itself or induced-fit movements in the protein.

Solvent Effects: By explicitly including water molecules in the simulation, the role of the solvent in mediating ligand-protein interactions can be investigated.

Table 2: Illustrative Analysis of MD Simulation of a this compound Derivative with a Hypothetical Kinase Target

| Simulation Time (ns) | Ligand RMSD (Å) | Number of Hydrogen Bonds | Key Interacting Residues |

| 0-10 | 1.5 ± 0.3 | 2-3 | Asp145, Lys72 |

| 10-20 | 1.8 ± 0.4 | 1-2 | Asp145 |

| 20-30 | 2.5 ± 0.6 | 0-1 | - |

| 30-40 | 1.6 ± 0.3 | 2 | Asp145, Gln130 |

| 40-50 | 1.7 ± 0.2 | 2-3 | Asp145, Gln130, Tyr68 |

Note: This table is a hypothetical representation of data that could be generated from an MD simulation study.

Structure-Based Drug Design and Virtual Screening Methodologies Utilizing the Scaffold

The this compound scaffold can serve as a valuable starting point for structure-based drug design (SBDD) and virtual screening campaigns. nih.gov In SBDD, the three-dimensional structure of a biological target is used to design molecules that can bind to it with high affinity and selectivity.

The cyclobutane ring in the scaffold can act as a rigid spacer, positioning the benzyloxy and hydroxymethyl groups (or modifications thereof) in specific orientations to interact with pockets in a binding site. Virtual screening involves computationally searching large libraries of chemical compounds to identify those that are most likely to bind to a drug target.

A library of virtual compounds based on the this compound scaffold could be generated by systematically modifying the substituents. For example, the phenyl ring of the benzyloxy group could be decorated with different functional groups (e.g., halogens, alkyls, amides) to explore interactions with different sub-pockets of a target. The hydroxymethyl group could be replaced with other hydrogen bond donors or acceptors, or with groups that can form covalent bonds with the target.

These virtual libraries can then be docked into the active site of a target protein using computational docking programs. The docking scores, which estimate the binding affinity, can be used to rank the compounds and select a smaller, more manageable set for experimental testing. This approach significantly accelerates the early stages of drug discovery by prioritizing compounds with a higher probability of being active.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Potency of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.netalquds.edu Once a set of derivatives of this compound has been synthesized and their biological potency (e.g., IC50 values) against a specific target has been measured, a QSAR model can be developed.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., molecular weight, number of rotatable bonds).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial charges).

Hydrophobic descriptors: Quantifying the molecule's lipophilicity (e.g., logP).

Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates the changes in the descriptors with the changes in biological activity. A robust QSAR model should have high statistical significance and predictive power, which is typically assessed through internal and external validation procedures.

A validated QSAR model can then be used to predict the potency of new, unsynthesized derivatives of this compound. This predictive capability allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be highly active, thereby saving time and resources.

Table 3: Hypothetical QSAR Model for a Series of this compound Derivatives

Equation: pIC50 = 0.5 * LogP - 0.2 * Molecular_Weight + 1.5 * H-Bond_Donors + 3.0

| Compound | LogP | Molecular Weight | H-Bond Donors | Predicted pIC50 | Experimental pIC50 |

| Derivative 1 | 2.5 | 250 | 1 | 5.75 | 5.80 |

| Derivative 2 | 3.0 | 280 | 1 | 5.40 | 5.35 |

| Derivative 3 | 2.8 | 260 | 2 | 6.30 | 6.42 |

| Derivative 4 | 3.2 | 270 | 1 | 5.60 | 5.55 |

Note: This table and equation are for illustrative purposes to demonstrate the principle of a QSAR model.

Role in Medicinal Chemistry Research and Design of Bioactive Analogues

Scaffold-Based Drug Discovery for Novel Therapeutic Agents

Scaffold-based drug discovery is a powerful strategy that utilizes a common molecular framework, or scaffold, to generate a library of diverse compounds. The cyclobutane (B1203170) ring of (3-(Benzyloxy)cyclobutyl)methanol provides a rigid and three-dimensional scaffold, a desirable feature in modern drug design to "escape from flatland" and improve molecular interactions with biological targets. ekb.eg The incorporation of a cyclobutane moiety can enhance the metabolic stability of drug candidates by shielding them from enzymatic degradation. ru.nl This increased stability can lead to improved pharmacokinetic profiles.

The benzyloxy group in this compound serves as a versatile handle for further chemical modifications, allowing for the introduction of various substituents to explore the chemical space around the core scaffold. This exploration is crucial for identifying novel therapeutic agents with desired biological activities. The primary alcohol function offers another point for diversification, enabling the synthesis of a wide array of derivatives such as esters, ethers, and amines, each with potentially unique pharmacological properties.

Design Principles for Modulating Selectivity and Potency of Derivatives

The design of derivatives from this compound is guided by principles aimed at optimizing their selectivity and potency towards specific biological targets. The conformational rigidity of the cyclobutane ring plays a crucial role in this process. ru.nl By restricting the conformational freedom of the molecule, the cyclobutane scaffold helps to present the pharmacophoric groups in a well-defined orientation for optimal binding to the target protein.

Key design principles for modulating the activity of derivatives include:

Stereochemistry: The stereoisomers of cyclobutane derivatives can exhibit significantly different biological activities. The synthesis of stereochemically pure isomers of this compound derivatives is therefore critical for understanding structure-activity relationships (SAR) and for developing highly selective drugs.

Functional Group Modification: The benzyloxy and methanol (B129727) groups can be modified to fine-tune the electronic and steric properties of the molecule. For instance, substitution on the phenyl ring of the benzyloxy group can modulate binding affinity and selectivity. The alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to various esters and ethers to explore interactions with different pockets of a target protein.

Bioisosteric Replacement: The cyclobutane ring itself can be considered a bioisostere for other cyclic or acyclic moieties, offering a way to improve physicochemical properties without losing biological activity.

Strategic Incorporation into Multi-Targeted Ligand Design

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. nih.govgoogle.com This has led to the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple targets simultaneously. nih.gov The scaffold of this compound is well-suited for the design of MTDLs.

The distinct functional groups on the this compound scaffold allow for the attachment of different pharmacophores, each targeting a specific biological entity. For example, one part of the molecule derived from the benzyloxy group could be designed to inhibit a particular kinase, while a moiety attached through the methanol group could target another protein involved in the disease pathology. This modular approach enables the rational design of drugs with a desired polypharmacological profile. The rigid cyclobutane core helps to properly orient these different pharmacophoric elements in three-dimensional space, facilitating simultaneous binding to multiple targets.

Relationship to Pyrimidine (B1678525) Analogs and their Biological Spectrum in Drug Development

Pyrimidine and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous anticancer, antiviral, and antibacterial agents. nih.govnih.govresearchgate.net The structural features of this compound make it a suitable precursor for the synthesis of novel pyrimidine analogs. The formation of cyclobutane pyrimidine dimers upon UV radiation is a known phenomenon in DNA damage and highlights the interaction between these two chemical moieties. nih.govtaylorandfrancis.com

The synthesis of pyrimidine derivatives from this compound can lead to compounds with unique three-dimensional shapes and improved drug-like properties. The cyclobutane ring can act as a carbocyclic replacement for the ribose sugar in nucleoside analogs, a strategy often employed to enhance metabolic stability and cell permeability. These novel cyclobutane-containing pyrimidine analogs could exhibit a broad spectrum of biological activities, including the inhibition of kinases, which are often implicated in cancer. nih.govrsc.org The combination of the proven biological relevance of the pyrimidine core with the advantageous properties of the cyclobutane scaffold offers a promising avenue for the development of next-generation therapeutic agents. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research of 3 Benzyloxy Cyclobutyl Methanol Derived Compounds

Application of High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise three-dimensional structure of a molecule is intrinsically linked to its function. High-resolution spectroscopic techniques are indispensable for the structural elucidation of newly synthesized derivatives of (3-(Benzyloxy)cyclobutyl)methanol. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are synergistically used to confirm the identity and structure of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for mapping the carbon-hydrogen framework of a molecule. For derivatives of this compound, ¹H NMR can distinguish between the aromatic protons of the benzyloxy group, typically observed in the δ 7.2–7.4 ppm range, and the protons of the hydroxymethyl groups, which appear around δ 3.5–4.0 ppm. Two-dimensional NMR techniques, such as NOESY, are crucial for determining the stereochemistry, revealing through-space correlations between protons. For instance, in the characterization of chromane (B1220400) derivatives, a NOESY spectrum showed a distinct correlation between a hydroxyl singlet and aromatic hydrogens, which was pivotal in confirming the structure. unimi.it

Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns. Electrospray Ionization (ESI-MS) is commonly used to verify the molecular weight by observing the [M+H]⁺ ion. High-Resolution Mass Spectrometry (HRMS) offers even greater precision, capable of confirming the elemental formula of a molecule with a high degree of confidence. For example, the HRMS analysis of a carboxylic acid derivative confirmed its identity by matching the calculated mass (m/z [C₁₀H₁₀O₄ − H]⁻ 193.0501) with the experimentally found mass (193.0502). unimi.it

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For compounds derived from this compound, IR spectroscopy confirms the presence of key functional groups such as the hydroxyl (O–H) stretch, which appears as a broad band in the 3200–3600 cm⁻¹ region, and the carbon-oxygen (C–O) stretch at 1100–1250 cm⁻¹.

Table 1: Spectroscopic Data for the Characterization of a Chromane Derivative

| Technique | Observation | Inferred Structural Feature | Citation |

|---|---|---|---|

| ¹³C NMR | δ 167.7, 156.2, 155.8, 129.7, 115.5, 108.8, 107.3, 66.0, 21.5, 19.7 ppm | Carbon skeleton of the chromane structure | unimi.it |

| FT-IR | ν 3362, 2918, 1688, 1615, 1585, 1489, 1241 cm⁻¹ | O-H, C-H, C=O, C=C (aromatic), C-O stretches | unimi.it |

| HRMS | m/z calculated for [C₁₀H₁₀O₄ − H]⁻: 193.0501 | Elemental formula confirmed | unimi.it |

| ¹H NMR | Aromatic protons: δ 7.2–7.4 ppm; Hydroxymethyl protons: δ 3.5–4.0 ppm | Benzyloxy and hydroxymethyl groups |

Chromatographic and Separation Methodologies for Purity and Isomeric Analysis

The purity of a chemical compound is critical for obtaining reliable biological data. Chromatographic techniques are essential for separating the desired product from starting materials, byproducts, and isomers, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment. For derivatives of this compound, reverse-phase HPLC with UV detection is a common method. The technique can also be adapted to separate closely related isomers. For example, specialized stationary phases, such as calixarene-bonded silica (B1680970) gel, have been successfully used for the HPLC separation of di- and trisubstituted aromatic positional isomers, a task that can be challenging with standard columns. nih.gov The retention mechanism in such separations often involves a combination of hydrophobic, hydrogen bonding, and π-π interactions. nih.gov Method validation is achieved using external standards to construct a calibration curve, ensuring linearity and sensitivity. ekb.eg

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful tool for analyzing volatile or semi-volatile compounds. jmb.or.kr It is highly effective for separating components in a complex mixture and providing identification based on both retention time and mass spectrum. ekb.eg While highly sensitive, GC analysis can sometimes require extensive sample preparation and extraction with solvents, which may lead to the loss of some active volatile components. ekb.eg The choice between HPLC and GC often depends on the volatility and thermal stability of the derivative being analyzed, with HPLC being recommended for compounds that possess a chromophore and may be less volatile. ekb.eg

Table 2: Comparison of Chromatographic Methods for Compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Citation |

|---|---|---|---|

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | nih.govjmb.or.kr |

| Applicability | Wide range of non-volatile and thermally sensitive compounds. | Volatile and thermally stable compounds. | ekb.eg |

| Common Detectors | UV-Visible, Photodiode Array (PDA), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). | jmb.or.kr |

| Primary Use Case | Purity assessment and separation of non-volatile isomers. | Analysis of volatile components and complex mixtures. | nih.govekb.eg |

Crystallographic Studies of this compound Derivatives and Protein Complexes

X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule, including its absolute stereochemistry. When applied to a derivative of this compound complexed with a biological target, such as an enzyme, it offers unparalleled insight into the molecular basis of its activity.

The structural elucidation of enzyme-ligand complexes is fundamental to modern structure-based drug design. nih.gov By obtaining a crystal structure of a this compound derivative bound to its protein target, researchers can visualize the precise binding mode. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the inhibitor and the amino acid residues of the enzyme's active site.

This structural information is invaluable for several reasons. It confirms the mechanism of action and allows for the rational design of more potent and selective inhibitors. For example, understanding how an inhibitor fits into a binding pocket can guide modifications to the molecule's structure to improve its affinity and specificity, a critical aspect in the development of new therapeutics against diseases like tuberculosis. nih.gov The elucidation of enzyme-inhibitor complexes from pathogens such as Mycobacterium tuberculosis has been instrumental in identifying hot-spots and elaborating strategies to develop optimized molecules with high affinity. nih.gov While specific crystallographic data for this compound derivatives in protein complexes is not publicly available, the methodology remains a crucial goal in the development pathway for any promising inhibitor candidate derived from this scaffold.

Future Perspectives and Emerging Research Avenues for 3 Benzyloxy Cyclobutyl Methanol in Chemical Biology

Development of Next-Generation Synthetic Methodologies

The advancement of research into (3-(Benzyloxy)cyclobutyl)methanol and its derivatives is intrinsically linked to the development of efficient and stereoselective synthetic methods. While classical approaches to cyclobutane (B1203170) synthesis exist, future efforts are likely to focus on next-generation methodologies that offer greater control and diversity.

Key areas for methodological development include:

Asymmetric Catalysis: The development of novel catalytic systems for the enantioselective synthesis of substituted cyclobutanes will be crucial. This will enable access to specific stereoisomers of this compound derivatives, which is often critical for biological activity.

C-H Functionalization: Direct C-H activation and functionalization of the cyclobutane ring would provide a powerful tool for late-stage diversification of the scaffold. This approach could rapidly generate libraries of analogues with varied substitution patterns for structure-activity relationship (SAR) studies.

Photochemical Methods: [2+2] photocycloadditions are a classic method for forming cyclobutane rings. ru.nl Future research may focus on developing more efficient and selective photochemical methods, including those that are visible-light-mediated, to access complex cyclobutane structures.

Flow Chemistry: The use of continuous flow technologies could enable safer, more scalable, and efficient synthesis of this compound and its intermediates, overcoming some of the challenges associated with strained ring systems.

These advanced synthetic strategies will be instrumental in unlocking the full potential of the this compound scaffold for various applications in chemical biology and drug discovery.

Exploration of Novel Therapeutic Targets for Derivatives

The unique three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for targeting a wide range of biological molecules. nih.govvilniustech.lt Derivatives of this compound could be designed to interact with novel therapeutic targets implicated in various diseases.

Future research in this area will likely focus on:

Protein-Protein Interaction (PPI) Modulators: The rigid and defined spatial arrangement of substituents on the cyclobutane ring can be exploited to mimic key amino acid residues and disrupt or stabilize PPIs, which are implicated in numerous diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibitors: The cyclobutane core can serve as a rigid scaffold to present functional groups in a precise orientation for optimal binding to the active site of enzymes. The hydroxymethyl group of this compound can be further functionalized to introduce pharmacophores that target specific enzymes.

Nuclear Receptor Modulation: The conformational rigidity of the cyclobutane scaffold can be advantageous in the design of selective modulators of nuclear receptors, which are a key class of therapeutic targets.

The exploration of derivatives of this compound against a diverse array of biological targets will be a key driver of its future therapeutic applications.

Integration with Advanced Drug Discovery Technologies and Platforms

The this compound scaffold is well-suited for integration with modern drug discovery platforms that enable high-throughput synthesis and screening.

Emerging research avenues include:

DNA-Encoded Libraries (DELs): The functional handles on this compound can be utilized for its incorporation into DELs. This technology allows for the synthesis and screening of massive libraries of compounds against a variety of protein targets, accelerating the hit identification process.

Fragment-Based Drug Discovery (FBDD): The cyclobutane core of this compound can be considered a novel 3D fragment. In FBDD, low-molecular-weight fragments are screened for weak binding to a target, and hits are then grown or linked to generate more potent leads.

Computational and In Silico Screening: As more data on the biological activities of cyclobutane-containing compounds become available, computational models can be developed to predict the properties and potential targets of new this compound derivatives. This can help to prioritize synthetic efforts and increase the efficiency of the drug discovery process.

The synergy between the unique structural features of this compound and these advanced technologies will undoubtedly accelerate the discovery of new bioactive molecules.

Potential for Functional Probes and Chemical Biology Tools Derived from the Scaffold

Beyond its potential as a core for therapeutic agents, the this compound scaffold is a promising starting point for the development of functional probes and chemical biology tools. researchgate.net These tools are essential for dissecting complex biological processes and validating new drug targets.

Future directions in this area include:

Photoaffinity Probes: The scaffold can be functionalized with photoreactive groups (e.g., diazirines, benzophenones) to create photoaffinity probes. These probes can be used to covalently label their target proteins upon UV irradiation, enabling target identification and validation.

Fluorescent Probes: The hydroxymethyl group can be used as a handle to attach fluorophores. Fluorescently labeled derivatives of this compound could be used to visualize the localization and dynamics of their biological targets in living cells.

Bifunctional Molecules and PROTACs: The scaffold could be incorporated into bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, a ligand for a target protein is linked to a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein of interest.

The development of such chemical biology tools derived from this compound will provide powerful means to interrogate biological systems and advance our understanding of disease mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.